5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a chlorophenyl group, a diphenylpyrazolylmethyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with appropriate reagents in the presence of a catalyst . The reaction is typically carried out in an ionic liquid, such as ethylammonium nitrate, at room temperature to achieve high yields . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development . Additionally, its unique structural features make it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-CHLOROPHENYL)-N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents, such as 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl derivatives . These compounds share some structural similarities but differ in their specific functional groups and, consequently, their chemical and biological properties .
Properties
Molecular Formula |
C30H20ClF3N6O |
---|---|
Molecular Weight |
573g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(1,3-diphenylpyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C30H20ClF3N6O/c31-22-13-11-19(12-14-22)24-15-26(30(32,33)34)40-27(36-24)16-25(37-40)29(41)35-17-21-18-39(23-9-5-2-6-10-23)38-28(21)20-7-3-1-4-8-20/h1-16,18H,17H2,(H,35,41) |
InChI Key |
IWVLWOVEHAGIFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.